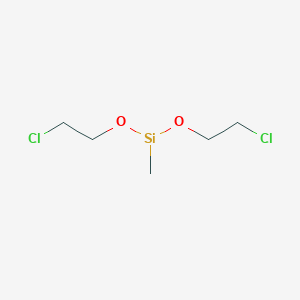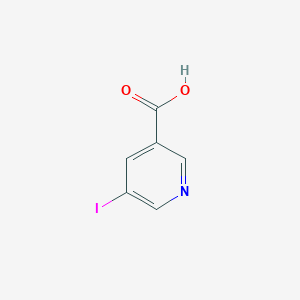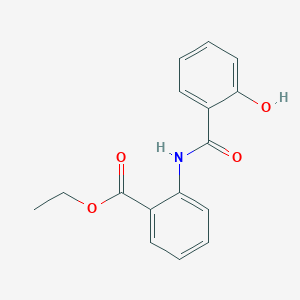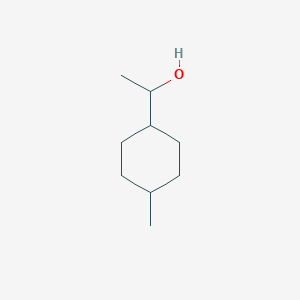![molecular formula C17H26O2 B096255 4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one CAS No. 18938-06-2](/img/structure/B96255.png)
4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one, commonly known as AH-7921, is a synthetic opioid drug that was first synthesized in the 1970s. It has been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and dependence. However, its unique chemical structure and pharmacological properties have made it a subject of interest for scientific research.
Mecanismo De Acción
AH-7921 acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which may contribute to its analgesic properties. However, its exact mechanism of action is not fully understood and requires further investigation.
Efectos Bioquímicos Y Fisiológicos
AH-7921 has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been found to increase dopamine release in the brain, which may contribute to its reinforcing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AH-7921 has several advantages for laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. However, its high potential for abuse and dependence, as well as its classification as a controlled substance, limit its availability and use in research studies.
Direcciones Futuras
Future research on AH-7921 should focus on further elucidating its mechanism of action and pharmacological properties. Additionally, studies should investigate its potential as a treatment for opioid addiction and as an alternative to traditional opioid therapy. Finally, research should explore the development of safer and more effective opioid analgesics with reduced potential for abuse and dependence.
Métodos De Síntesis
AH-7921 can be synthesized through a multi-step process involving the condensation of 4-methoxyphenylacetonitrile with cyclohexanone followed by reduction and acetylation. The yield of the final product can be improved through optimization of reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
AH-7921 has been studied for its potential use as a pain reliever and as a treatment for opioid addiction. It has been shown to have analgesic effects in animal models, although its potency is lower than that of morphine. Additionally, it has been found to produce less respiratory depression and physical dependence than other opioids, making it a potential alternative for opioid therapy.
Propiedades
Número CAS |
18938-06-2 |
|---|---|
Nombre del producto |
4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one |
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
8-acetyltricyclo[9.4.0.03,7]pentadecan-2-one |
InChI |
InChI=1S/C17H26O2/c1-11(18)13-10-9-12-5-2-3-6-14(12)17(19)16-8-4-7-15(13)16/h12-16H,2-10H2,1H3 |
Clave InChI |
PBRSGKPXGQWFEO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2CCCCC2C(=O)C3C1CCC3 |
SMILES canónico |
CC(=O)C1CCC2CCCCC2C(=O)C3C1CCC3 |
Sinónimos |
4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



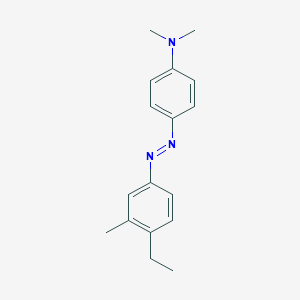
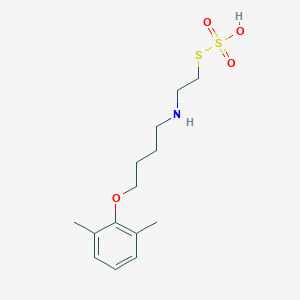
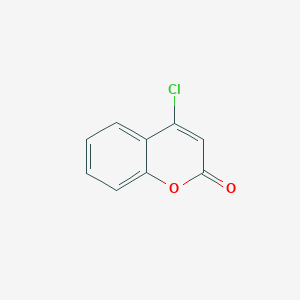
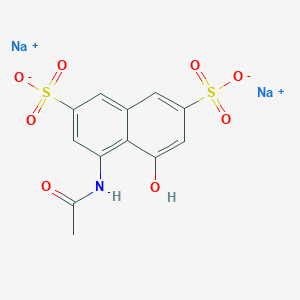
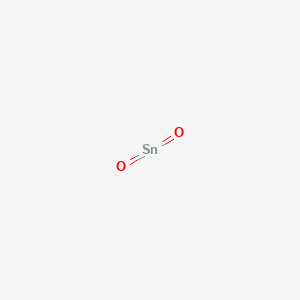
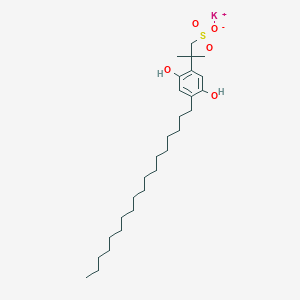
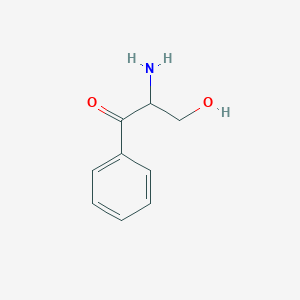
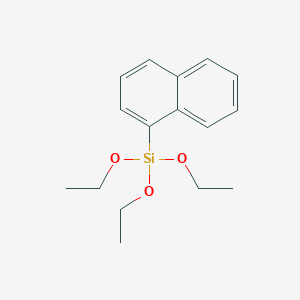
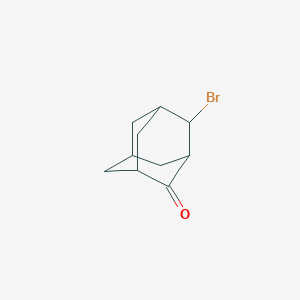
![(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B96192.png)
